((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol
Description
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol (CAS: 145012-50-6) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . Its structure comprises a fused pyridine-pyrazine ring system in an octahydro configuration, with a hydroxymethyl group (-CH₂OH) at the 7-position of the pyrido[1,2-a]pyrazine scaffold. Key physical properties include a density of 1.11 g/cm³, boiling point of 272.9°C, and a calculated partition coefficient (LogP) of -0.07, indicating moderate hydrophilicity .
Notably, incorrectly associates this compound with Selegiline hydrochloride, a phenethylamine-derived monoamine oxidase inhibitor used in Parkinson’s disease. This appears to be a misattribution, as Selegiline’s structure (C₁₃H₁₇N·HCl) and pharmacological profile differ significantly .
Structure
3D Structure
Properties
IUPAC Name |
[(7S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-7-8-1-2-9-5-10-3-4-11(9)6-8/h8-10,12H,1-7H2/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKDDYAECHPPRM-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN2C1CNCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN2[C@@H]1CNCC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932471 | |
| Record name | (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145012-50-6 | |
| Record name | (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparative Data:
-
Cyclization efficiency : 68% yield for the metathesis step.
-
Stereopurity : 92% ee without chiral ligands, improving to 98% with (R)-BINAP.
Nucleophilic Aromatic Substitution (SNAr)
Fluoride-promoted SNAr reactions enable functionalization of preformed bicyclic intermediates. In a patented process, 3-chlorobenzo[d]isoxazole reacts with ((7R,9aS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol under phase-transfer conditions:
Key factors:
-
Catalyst : Tetrabutylammonium fluoride (TBAF) enhances nucleophilicity.
-
Temperature : 80°C optimizes reaction kinetics without decomposition.
Industrial-Scale Continuous Flow Synthesis
To address batch variability, flow chemistry methods are employed:
-
Microreactor setup : Tubular reactor (0.5 mm ID) with residence time <2 min.
-
Conditions : Superheated ethanol (150°C, 20 bar) ensures rapid cyclization.
-
Productivity : 12 kg/day with 95% purity (HPLC).
| Parameter | Value | Impact |
|---|---|---|
| Residence time | 90 s | Minimizes side reactions |
| Temperature | 150°C | Accelerates ring closure |
| Pressure | 20 bar | Prevents solvent vaporization |
Resolution of Racemic Mixtures
For non-chiral-pool approaches, kinetic resolution using immobilized lipases (e.g., CAL-B) separates enantiomers:
-
Substrate : Racemic trans-octahydro-2H-pyrido[1,2-a]pyrazine-7-methanol.
-
Acylation : Vinyl acetate selectively acetylates the (7R,9aR)-enantiomer.
-
Yield : 46% of (7S,9aS)-isomer with 99% ee after hydrolysis.
Purification and Characterization
Final purification typically involves:
-
Crystallization : Ethyl acetate/hexane (3:1) affords needle-like crystals (mp 128–130°C).
-
Chromatography : Silica gel (CH₂Cl₂/MeOH/NH₄OH 90:9:1) removes residual diastereomers.
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 3.82 (m, 1H, CH-OH), 3.10–2.95 (m, 4H, piperazine H).
Challenges and Optimization Strategies
-
Stereochemical drift : High-temperature steps risk epimerization. Mitigated by:
-
Low-temperature (−40°C) quenches.
-
Non-polar solvents (toluene > THF).
-
-
Byproduct formation : Over-alkylation during hydroxymethylation. Addressed via:
-
Slow reagent addition over 4 h.
-
Use of bulky bases (e.g., DBU).
-
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol undergoes oxidation to form carbonyl derivatives. Catalytic dehydrogenation or oxidants like pyridinium chlorochromate (PCC) convert the hydroxyl group to a ketone without ring-opening.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| PCC | Dichloromethane, 0°C → RT | (7S,9aS)-Octahydro-1H-pyrido[1,2-a]pyrazin-7-carbaldehyde | 72% |
| MnO₂ | Toluene, reflux | Same as above | 65% |
Key Observation : Steric hindrance from the bicyclic system slows oxidation kinetics compared to linear alcohols.
Esterification and Acylation
The hydroxyl group reacts with electrophilic reagents to form esters or ethers.
Acetylated Derivatives
Reaction with acetic anhydride produces stable esters:
| Reagent | Catalyst | Product | Application |
|---|---|---|---|
| Acetic anhydride | DMAP | 7-Acetoxy-octahydro-pyrido[1,2-a]pyrazine | Prodrug synthesis |
| Benzoyl chloride | Pyridine | 7-Benzoyloxy-octahydro-pyrido[1,2-a]pyrazine | Protecting group strategies |
Sulfonate Esters
Methanesulfonyl chloride forms mesylates for nucleophilic substitution:
Uses : Intermediate for alkylation or coupling reactions.
Nucleophilic Substitution
The mesylated intermediate reacts with nucleophiles (e.g., phenols, amines):
Note : The (7S,9aS) stereochemistry directs trans-addition patterns in SN2 reactions .
Ring-Opening Reactions
Under strong acidic or reductive conditions, the bicyclic system undergoes partial cleavage:
Hydrogenolysis
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring:
Outcome : Selective reduction of the N–N bond in pyrazine to form monoamine products.
Acid-Mediated Rearrangement
HCl in ethanol induces ring expansion via hemiaminal intermediates.
Complexation and Salt Formation
The compound forms salts with dihydroxy acids (e.g., (2S,3S)-2,3-dihydroxysuccinic acid) to improve crystallinity :
Application : Purification and stabilization of the free base .
Stability and Degradation
-
Hydrolysis : Susceptible to acid-catalyzed ring-opening at pH < 3.
-
Oxidative Degradation : Forms ketone byproducts upon prolonged air exposure.
Scientific Research Applications
Medicinal Chemistry
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol has shown promise as a lead compound in drug discovery due to its ability to modulate enzyme activity and interact with specific molecular targets. Preliminary studies indicate potential applications in:
- Enzyme Inhibition : The compound may serve as a biochemical probe for studying enzyme mechanisms. Its structural characteristics allow it to interact with active sites of enzymes, potentially inhibiting their activity.
- Pharmacological Studies : Research has indicated that derivatives of this compound can exhibit various pharmacological effects, including anti-inflammatory and anti-cancer properties. For instance, related compounds have been investigated for their ability to inhibit MAGL (monoacylglycerol lipase), which is involved in endocannabinoid signaling pathways .
Biochemical Research
The compound's unique structure makes it suitable for exploring protein interactions and mechanisms of action in cellular processes:
- Biochemical Probes : Its hydroxymethyl group enhances solubility and bioavailability, making it an attractive candidate for use as a probe in biochemical assays aimed at understanding cellular signaling pathways.
- Targeted Drug Delivery : Studies are ongoing to evaluate the potential of this compound in targeted drug delivery systems, where its ability to bind selectively to certain receptors could enhance therapeutic efficacy while minimizing side effects.
Material Science
In addition to its biological applications, this compound may find utility in material science:
- Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with specific properties. Its reactivity allows for the incorporation into various polymer matrices, potentially enhancing mechanical and thermal properties .
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound effectively inhibited MAGL activity in vitro. This inhibition led to increased levels of endocannabinoids in neuronal cultures, suggesting potential therapeutic implications for neurodegenerative diseases .
Case Study 2: Polymer Development
Research involving the incorporation of this compound into polymer matrices revealed enhanced mechanical properties compared to traditional polymers. The resultant materials exhibited improved thermal stability and flexibility, indicating potential applications in biomedical devices and packaging materials .
Mechanism of Action
The mechanism of action of ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers
The (7S,9aS) enantiomer is one of four possible stereoisomers of the octahydro-pyridopyrazine-methanol system. For example, mu-opioid receptor antagonists in this class, such as those described in , show stereospecific interactions, where the spatial arrangement of substituents critically impacts binding affinity .
Positional Isomers
2H-Pyrido[1,2-a]pyrazine-3-methanol (CAS: 120614-00-8) differs by the position of the hydroxymethyl group (3-position vs. 7-position). This structural variation alters physicochemical properties:
- LogP : -0.07 (7-position) vs. -0.42 (3-position, estimated) .
- PSA : 35.5 Ų (7-position) vs. 41.3 Ų (3-position), suggesting enhanced polarity for the 3-isomer .
Derivatives with Substituent Variations
Le Bourdonnec et al. (2006) synthesized analogs of octahydro-pyridopyrazines with substituents like 3-hydroxyphenyl and 3,4-dimethyl groups, which demonstrated potent mu-opioid receptor antagonism (Ki < 10 nM) . Compared to these derivatives, the hydroxymethyl group in the target compound may reduce lipophilicity (LogP = -0.07 vs.
Related Heterocyclic Systems
Pyrrolo[1,2-a]pyrazine derivatives, such as those in , replace the pyridine ring with a pyrrole. These compounds exhibit anti-hyperglycemic activity, highlighting how scaffold modifications can shift pharmacological targets .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Estimated values.
Table 2: Pharmacological Activity of Structural Analogs
| Compound Class | Key Substituents | Mu-Opioid Receptor Affinity (Ki) | Reference |
|---|---|---|---|
| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | 3-Hydroxyphenyl, methyl | <10 nM | |
| This compound | Hydroxymethyl | Not reported | - |
Biological Activity
((7S,9aS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is a compound of significant interest in pharmacology due to its potential therapeutic applications. This compound belongs to a class of octahydropyrido[1,2-a]pyrazines, which have been investigated for various biological activities, particularly their interaction with the dopamine system and other neuropharmacological targets.
- IUPAC Name : this compound
- Molecular Formula : C9H18N2O
- Molecular Weight : 170.26 g/mol
- CAS Number : 145012-50-6
Biological Activity Overview
Research indicates that compounds within the octahydropyrido[1,2-a]pyrazine class exhibit a range of biological activities, including:
- Dopamine Receptor Modulation : These compounds act as ligands for dopamine receptor subtypes, particularly the D4 receptor. This interaction suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .
- Anxiolytic Effects : Some derivatives have shown promise as anxiolytic agents. The structural features of this compound may contribute to its efficacy in reducing anxiety symptoms through modulation of neurotransmitter systems .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study explored the neuroprotective properties of octahydropyrido[1,2-a]pyrazines in models of neurodegeneration. The results indicated that these compounds could inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in neuroinflammatory processes. This inhibition may provide a therapeutic avenue for conditions like Alzheimer's and multiple sclerosis by reducing neuroinflammation and promoting neuronal survival .
Pharmacological Implications
The pharmacological profile of this compound suggests its viability as a candidate for drug development targeting:
- Anxiety Disorders
- Schizophrenia
- Neurodegenerative Diseases
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ((7S,9aS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol, and how do reaction conditions influence stereochemical purity?
- Methodology :
- Stereoselective synthesis : Use iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts to achieve the desired (S)-configuration. Solvent choice (e.g., methanol or xylene) and catalyst loading (e.g., [Ir(cod)Cl]₂ with chiral ligands) significantly impact enantiomeric excess (ee) .
- Purification : Post-reaction, employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from methanol to isolate the compound .
- Key considerations : Monitor reaction progress via TLC or HPLC to ensure minimal racemization during reflux.
Q. How can researchers validate the structural identity and purity of this compound?
- Analytical techniques :
- NMR : Compare - and -NMR spectra with published data for octahydropyrido[1,2-a]pyrazine derivatives. Focus on chemical shifts for the hydroxyl-bearing methine (δ ~3.5–4.0 ppm) and pyrazine ring protons .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 171.25 (calculated for C₉H₁₈N₂O) using high-resolution MS (HRMS) .
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to verify stereochemical purity (>98% ee) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Stability : The compound is stable under inert atmospheres (N₂/Ar) at –20°C for long-term storage. Avoid exposure to moisture, strong acids/bases, or oxidizing agents to prevent decomposition .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Store in amber vials with desiccants (e.g., silica gel) .
Q. How can stereochemical assignments be confirmed for the (7S,9aS) configuration?
- X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .
- Optical rotation : Compare experimental [α] values with literature data for validated stereoisomers .
Advanced Research Questions
Q. What in vivo or in vitro biological activity has been reported for this compound, and how does stereochemistry influence efficacy?
- Bioactivity : Derivatives of octahydropyrido[1,2-a]pyrazine exhibit antimicrobial and anti-inflammatory properties. For example, quinolone-pyrrolopyrazine hybrids showed potent efficacy in murine infection models, with the (S)-configuration critical for binding to bacterial DNA gyrase .
- Methodological insight : Use murine systemic infection models to evaluate potency (e.g., ED₅₀) and compare enantiomers. Pair with molecular docking to map stereospecific interactions with target proteins .
Q. How should researchers resolve contradictions in toxicity data between different batches or synthetic routes?
- Case study : If acute toxicity (oral/dermal) varies between batches (e.g., LD₅₀ discrepancies):
Impurity profiling : Conduct LC-MS to identify byproducts (e.g., oxidized pyrazine rings).
Toxicogenomics : Compare gene expression profiles in exposed cell lines (e.g., HepG2) using RNA-seq .
Batch standardization : Optimize synthetic protocols to minimize residual solvents (e.g., xylene) or catalysts (e.g., Ir) .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this scaffold?
- SAR workflow :
Core modifications : Synthesize analogs with varied substituents on the pyrazine ring (e.g., methyl, fluoro) and assess bioactivity.
Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., hydroxyl group at C7) .
ADMET prediction : Apply SwissADME or pkCSM to predict permeability, metabolic stability, and toxicity early in optimization .
Q. What in silico tools are suitable for predicting the pharmacokinetic properties of this compound?
- Tools and parameters :
- Molecular docking (AutoDock Vina) : Dock into bacterial topoisomerase IV (PDB: 3TTZ) to assess binding affinity (ΔG) .
- ADME prediction : Use QikProp to estimate logP (~0.8), aqueous solubility (–2.5 log S), and BBB penetration (low) .
- Metabolic sites : Identify labile positions (e.g., pyrazine N-oxidation) using StarDrop’s P450 module .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
